1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea
Description
The compound 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea is a urea derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety and a thiazole-linked urea group. Urea-based heterocycles are of significant interest due to their diverse pharmacological activities, including kinase inhibition, antitumor, and anti-inflammatory properties . The thiazole ring in this compound may enhance binding affinity through π-π interactions and hydrogen bonding, while the pyrazolylpyridine moiety could improve metabolic stability and solubility .
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C14H14N6OS/c1-20-9-11(8-18-20)12-3-2-10(6-16-12)7-17-13(21)19-14-15-4-5-22-14/h2-6,8-9H,7H2,1H3,(H2,15,17,19,21) |
InChI Key |
PIOCGKBUSHCUDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylMethyl)Urea (9a) and 1-Ethyl-1-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylMethyl)Urea (9b)
BJ46767 and BJ46792 ()
- BJ46767 : 1-[(3,4-Dimethoxyphenyl)Methyl]-3-{[5-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl]Methyl}Urea
- BJ46792 : 1-[(3,4-Dimethoxyphenyl)Methyl]-3-{[2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Urea
- Key Differences : Both compounds replace the thiazole group with a dimethoxyphenyl substituent. The electron-donating methoxy groups may enhance metabolic stability but reduce electrophilic interactions critical for kinase inhibition .
Urea Derivatives with Triazole and Aniline Substituents
1-(2-Methyl-6-(5-Methyl-1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Pyridin-3-yl)-3-(4-Methoxyphenyl)Urea (15a)
- Structural Features : This compound () incorporates a triazole ring and a methoxyphenyl group.
- Functional Impact : The nitro group on the triazole may confer electron-withdrawing effects, altering binding kinetics. However, the methoxyphenyl group could improve solubility compared to the target compound’s thiazole .
Hydroxymethyl-Functionalized Pyrazole Ureas
1-Alkyl(Aryl)-3-[4-(Hydroxymethyl)-1Н-Pyrazol-3-yl]Ureas ()
- Synthesis: Prepared via Curtius reaction or cyclization of pyrazolooxazinones, these compounds feature a hydroxymethyl group at the pyrazole’s 4-position.
Pharmacological and Physicochemical Properties
Kinase Inhibition Potential
- However, direct data on IC50 values are unavailable.
- Analogues :
Physicochemical Properties
*Predicted values based on structural analogs .
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